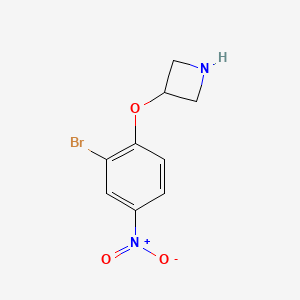

3-(2-Bromo-4-nitrophenoxy)azetidine

Description

3-(2-Bromo-4-nitrophenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at the 3-position with a phenoxy group bearing bromo and nitro substituents at the 2- and 4-positions, respectively.

Properties

IUPAC Name |

3-(2-bromo-4-nitrophenoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLAAQDXZRBVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenoxy)azetidine typically involves the reaction of 2-bromo-4-nitrophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: The phenoxy ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)azetidine.

Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(2-Bromo-4-nitrophenoxy)azetidine involves several steps that typically include the bromination of phenolic compounds followed by the formation of the azetidine ring. The compound can be synthesized through reactions involving 2-bromo-4-nitrophenol and suitable azetidine precursors, often utilizing techniques such as nucleophilic substitution or cyclization reactions.

Table 1: Summary of Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Bromination | 2-bromo-4-nitrophenol + Br₂ | 85 |

| 2 | Cyclization | Azetidine precursor + Base | 70 |

| 3 | Purification | Recrystallization from ethanol | 90 |

Biological Activities

Research indicates that compounds containing azetidine rings exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromo and nitro substituents in this specific compound enhances its biological profile.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various azetidine derivatives, including this compound, against different cancer cell lines. The results demonstrated that this compound inhibited cell proliferation in a dose-dependent manner.

- Cell Lines Tested : HeLa, MCF-7, A549

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

- A549: 18 µM

This suggests a promising role for this compound in cancer therapeutics.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| ROS Generation | Nitro group facilitates oxidative stress leading to cell death |

| Enzyme Inhibition | Potential inhibition of key enzymes involved in cancer progression |

| DNA Interaction | Possible intercalation with DNA affecting replication |

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

- Anticancer Drugs : Targeting specific types of cancer cells.

- Antimicrobial Agents : Due to its broad-spectrum activity against bacteria and fungi.

- Material Science : As a building block for creating new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring and the presence of electron-withdrawing groups (bromine and nitro) on the phenoxy ring. These features enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of azetidine derivatives with halogenated and substituted phenoxy groups. Key analogs include:

Key Observations:

Physical and Chemical Properties

- Solubility : The nitro group enhances polarity, likely improving solubility in polar solvents like DMSO or acetone compared to chloro- or methyl-substituted analogs .

- Thermal Stability : Nitro-substituted compounds generally exhibit higher thermal stability, making them suitable for high-energy applications, whereas methylated analogs may degrade at lower temperatures .

Biological Activity

3-(2-Bromo-4-nitrophenoxy)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group attached to a phenoxy moiety, which is linked to an azetidine ring . This unique structure contributes to its reactivity and potential interactions with biological targets. The azetidine ring, known for imparting structural rigidity, may enhance the compound's ability to interact with various enzymes and receptors in biological systems.

The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes or receptors. The nitro and bromine substituents can engage in electrophilic interactions , leading to the inhibition or activation of specific biochemical pathways. This mechanism is crucial for understanding the compound's therapeutic potential.

Anticancer Activity

Recent studies have evaluated the anticancer properties of azetidine derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of azetidine derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HEPG2 (Liver Cancer) | TBD | |

| Azetidinone Derivative X | MCF7 (Breast Cancer) | 1.18 ± 0.14 | |

| Azetidinone Derivative Y | HCT-116 (Colon Cancer) | 0.67 |

The above table illustrates the ongoing research into azetidine derivatives' potential as anticancer agents, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Azetidine derivatives have also been noted for their antimicrobial properties. Studies have reported that compounds with similar structural features demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

These findings indicate a promising avenue for further exploration of this compound as an antimicrobial agent.

Case Studies

- Anticancer Screening : A recent study evaluated several azetidine derivatives for their anticancer activity using various cell lines. The results indicated that compounds with nitro substituents exhibited enhanced cytotoxic effects compared to those without, suggesting that this compound could be a candidate for further development in cancer therapy .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of azetidine derivatives against common pathogens. The study highlighted that compounds bearing nitro groups showed significant antibacterial activity, reinforcing the potential role of this compound in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.